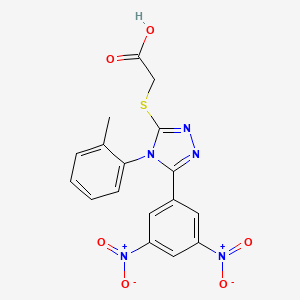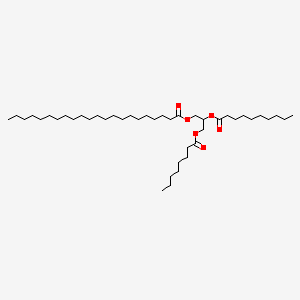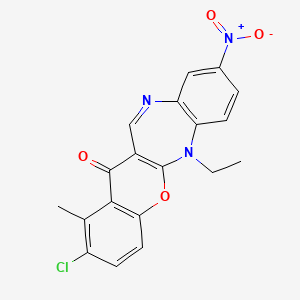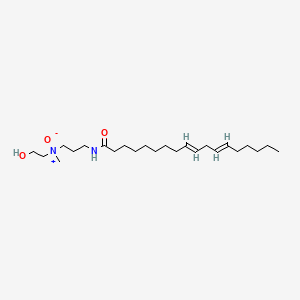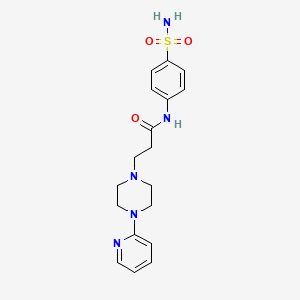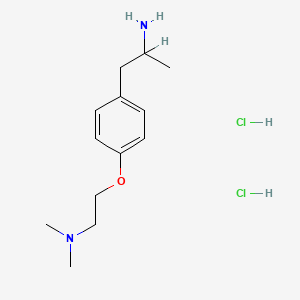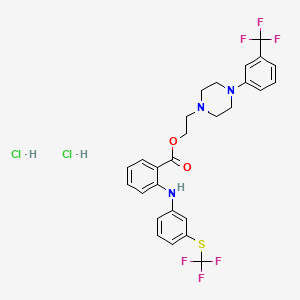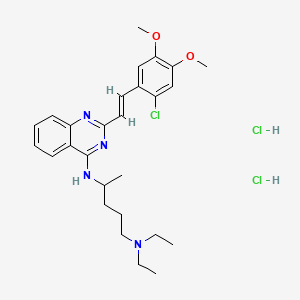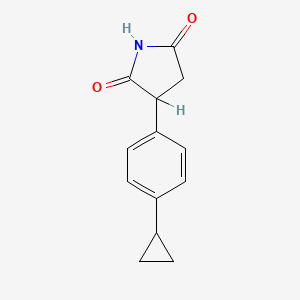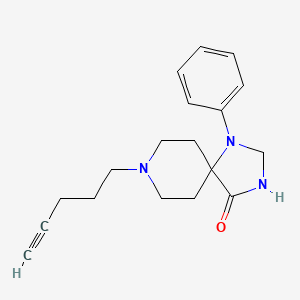
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro(45)decan-4-one, 8-(4-pentynyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pentynyl and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3,8-Triazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmaceuticals.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-butynyl)-1-phenyl-
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-hexynyl)-1-phenyl-
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- is unique due to its specific spiro linkage and the presence of both pentynyl and phenyl groups. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
102505-00-0 |
|---|---|
Molekularformel |
C18H23N3O |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
8-pent-4-ynyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C18H23N3O/c1-2-3-7-12-20-13-10-18(11-14-20)17(22)19-15-21(18)16-8-5-4-6-9-16/h1,4-6,8-9H,3,7,10-15H2,(H,19,22) |
InChI-Schlüssel |
WRDCUKQSBKYWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCN1CCC2(CC1)C(=O)NCN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


